molecular formula C17H14N8OS B2588435 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251649-67-8

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2588435
CAS RN: 1251649-67-8
M. Wt: 378.41
InChI Key: LBIFUCDELYJKKA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, a phenyl ring, and a thiadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. These structures can have significant effects on the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group (-NH2) could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

This compound, like many imidazole derivatives, has been shown to possess significant antibacterial and antimicrobial potential. The presence of the imidazole ring, which is known for its role in various biological processes, contributes to this activity. Researchers have synthesized similar structures to test against various bacterial strains, finding them effective in inhibiting growth and proliferation .

Antitubercular Potential

Compounds with a similar structural framework have demonstrated potent antitubercular activity against Mycobacterium tuberculosis. The specific interactions with bacterial proteins and enzymes contribute to their efficacy in combating tuberculosis, which remains a significant global health challenge .

Anticancer Research

The structural analogs of this compound have been explored for their potential in anticancer therapy. Their ability to interfere with cell signaling pathways and induce apoptosis in cancer cells makes them valuable candidates for further drug development and cancer research .

Neuroprotective Effects

Research on related compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. By modulating enzymes like acetylcholinesterase, these compounds may help in managing conditions like Alzheimer’s disease .

Oxidative Stress Reduction

The compound’s framework suggests it may have antioxidant properties, helping to mitigate oxidative stress—a condition linked to various chronic diseases. By scavenging free radicals, it could play a role in preventing cellular damage .

Enzyme Inhibition

Due to the presence of the thiadiazole moiety, the compound may act as an enzyme inhibitor, affecting processes such as DNA replication or protein synthesis. This property is particularly useful in designing drugs that target specific enzymes in pathogens or cancer cells .

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. They can potentially inhibit the production of pro-inflammatory cytokines, providing a therapeutic effect in conditions like arthritis .

Drug Development and Synthesis

Lastly, the compound’s unique structure makes it a valuable synthon in the development of new drugs. Its versatility allows for the creation of various derivatives with enhanced pharmacological properties, tailored for specific therapeutic applications .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and optimized for use as a pharmaceutical .

properties

IUPAC Name

4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8OS/c1-11-16(27-24-21-11)17(26)20-13-5-3-12(4-6-13)19-14-7-8-15(23-22-14)25-10-2-9-18-25/h2-10H,1H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIFUCDELYJKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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